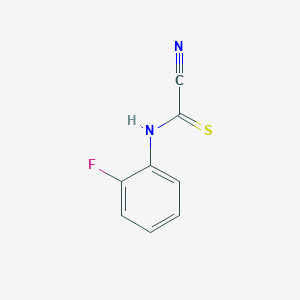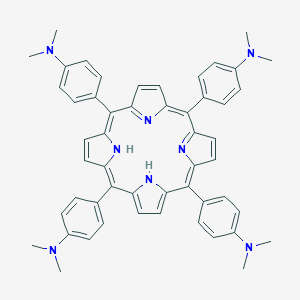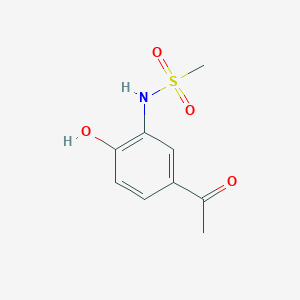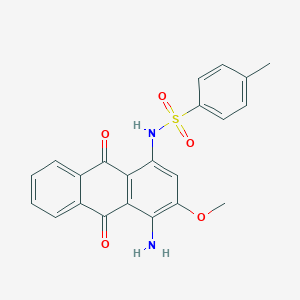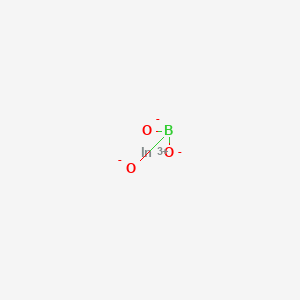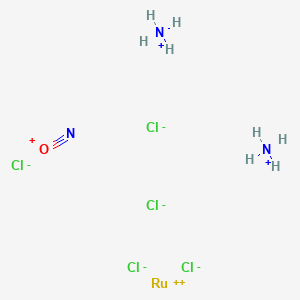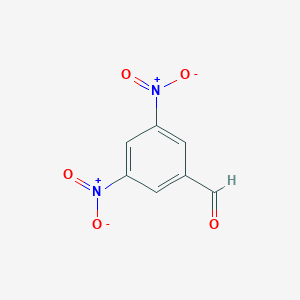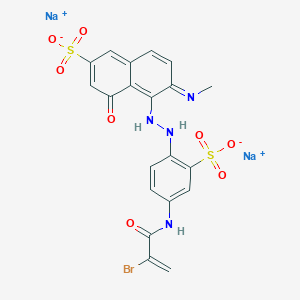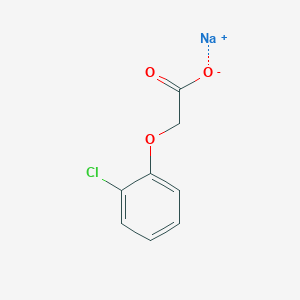
Sodium (o-chlorophenoxy)acetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Sodium (o-chlorophenoxy)acetate, commonly referred to as 2,4-D, is a synthetic herbicide widely used in agriculture to control broadleaf weeds. It is one of the most commonly used herbicides globally and has been in use since the 1940s. Sodium (o-chlorophenoxy)acetate is a member of the phenoxy family of herbicides and is known for its selective toxicity towards broadleaf weeds.
Wissenschaftliche Forschungsanwendungen
Sodium (o-chlorophenoxy)acetate has been extensively studied for its herbicidal properties. It is used in agriculture to control broadleaf weeds in crops such as soybeans, corn, and wheat. Additionally, it has been used in research to study the effects of herbicides on plant growth and development.
Wirkmechanismus
Sodium (o-chlorophenoxy)acetate works by disrupting the plant's normal growth processes. It mimics the action of the plant hormone auxin, which regulates cell growth and division. By disrupting this process, sodium (o-chlorophenoxy)acetate causes uncontrolled growth in the plant, leading to its death.
Biochemical and Physiological Effects:
Sodium (o-chlorophenoxy)acetate has been shown to have a range of biochemical and physiological effects on plants. It can cause changes in the levels of plant hormones, alter the expression of genes involved in growth and development, and affect the metabolism of the plant.
Vorteile Und Einschränkungen Für Laborexperimente
Sodium (o-chlorophenoxy)acetate is a widely used herbicide in agriculture, making it readily available for research purposes. Its selective toxicity towards broadleaf weeds makes it an ideal tool for studying the effects of herbicides on plant growth and development. However, its use in lab experiments is limited by its potential toxicity to humans and animals.
Zukünftige Richtungen
There are several areas of research that could benefit from further study of sodium (o-chlorophenoxy)acetate. These include:
1. The effects of sodium (o-chlorophenoxy)acetate on non-target organisms, such as insects and soil microbes.
2. The development of new herbicides that are more environmentally friendly and have fewer negative effects on non-target organisms.
3. The use of sodium (o-chlorophenoxy)acetate in combination with other herbicides to increase its effectiveness and reduce the risk of resistance in weeds.
4. The development of new methods for delivering herbicides to crops, such as through the use of nanotechnology or other innovative approaches.
In conclusion, sodium (o-chlorophenoxy)acetate is a widely used herbicide with a range of scientific research applications. While its use in lab experiments is limited by its potential toxicity to humans and animals, it remains an important tool for studying the effects of herbicides on plant growth and development. Further research is needed to fully understand the biochemical and physiological effects of sodium (o-chlorophenoxy)acetate and to develop new herbicides that are more environmentally friendly and effective.
Synthesemethoden
Sodium (o-chlorophenoxy)acetate is synthesized by the reaction of 2,4-dichlorophenoxyacetic acid with sodium hydroxide. The resulting sodium salt is water-soluble and can be easily applied to crops.
Eigenschaften
CAS-Nummer |
13730-72-8 |
|---|---|
Produktname |
Sodium (o-chlorophenoxy)acetate |
Molekularformel |
C8H6ClNaO3 |
Molekulargewicht |
208.57 g/mol |
IUPAC-Name |
sodium;2-(2-chlorophenoxy)acetate |
InChI |
InChI=1S/C8H7ClO3.Na/c9-6-3-1-2-4-7(6)12-5-8(10)11;/h1-4H,5H2,(H,10,11);/q;+1/p-1 |
InChI-Schlüssel |
HVIHJUXLFTYUJE-UHFFFAOYSA-M |
Isomerische SMILES |
C1=CC=C(C(=C1)OCC(=O)[O-])Cl.[Na+] |
SMILES |
C1=CC=C(C(=C1)OCC(=O)[O-])Cl.[Na+] |
Kanonische SMILES |
C1=CC=C(C(=C1)OCC(=O)[O-])Cl.[Na+] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![Benzenesulfonic acid, 2,2'-thiobis[5-[(4-ethoxyphenyl)azo]-, disodium salt](/img/structure/B77448.png)
